molecular formula C12H16N2O2S B2566628 N-(4-methoxyphenyl)morpholine-4-carbothioamide CAS No. 85557-18-2

N-(4-methoxyphenyl)morpholine-4-carbothioamide

Cat. No.: B2566628
CAS No.: 85557-18-2
M. Wt: 252.33
InChI Key: BKNKIUTVXFBUIF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)morpholine-4-carbothioamide is a synthetic organic compound designed for research applications. Its structure incorporates a morpholine ring, a carbothioamide functional group, and a 4-methoxyphenyl substituent. The morpholine-4-carbothioamide scaffold is a known molecular building block with a molecular formula of C5H10N2OS and a molecular weight of 146.21 g/mol . This core structure can be modified to produce derivatives with varying biological and physicochemical properties. Compounds featuring the morpholine ring and thiourea moiety (as part of the carbothioamide group) are of significant interest in medicinal chemistry and chemical biology. Researchers investigate such molecules for their potential interactions with biological systems. A prominent area of research for related compounds involves the study of antimicrobial peptides (AMPs) and their mechanisms of action, which include membrane-targeting and immunomodulatory functions . While the specific mechanism of action for this compound requires further investigation, its structural features make it a candidate for exploring enzyme inhibition or receptor modulation in various biochemical pathways. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxyphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-15-11-4-2-10(3-5-11)13-12(17)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNKIUTVXFBUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334357
Record name N-(4-Methoxyphenyl)-4-morpholinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85557-18-2
Record name N-(4-Methoxyphenyl)-4-morpholinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-(4-METHOXYPHENYL)THIOCARBAMOYL)MORPHOLINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of p-methoxyphenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile (CH3CN) under a nitrogen atmosphere. The mixture is stirred at room temperature for about 30 minutes, and then the solvent is partially evaporated under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(4-methoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with morpholine. The reaction conditions and purification methods are crucial for achieving high yields and purity. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and assess its properties.

Biological Activities

  • Anticancer Properties
    • Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells, with IC50 values indicating significant potency . The compound's mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways critical for tumor growth.
  • Antimicrobial Activity
    • This compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens . The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes may underlie its antimicrobial effects.
  • Enzyme Inhibition
    • The compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. For example, it may interact with enzymes like lipoxygenase, which is implicated in inflammatory responses and cancer progression. Studies suggest that structural modifications can enhance its inhibitory potency against these enzymes .

Table 1: Summary of Biological Activities

Activity Cell Line/Organism IC50 Value Mechanism
AnticancerA549 (Lung Cancer)0.08 μMInduction of apoptosis
AnticancerHeLa (Cervical Cancer)0.21 μMInhibition of cell proliferation
AntimicrobialVarious BacteriaVariesDisruption of cell membranes
Enzyme InhibitionLipoxygenaseVariesCompetitive inhibition

Potential Applications

  • Pharmaceutical Development
    • Given its promising biological activities, this compound could serve as a lead compound for the development of new anticancer or antimicrobial drugs. Its unique structural features may allow for further modifications to enhance efficacy and selectivity.
  • Material Science
    • The compound's chemical properties may also lend themselves to applications in material science, particularly in developing new polymers or coatings with antimicrobial properties.
  • Research Tool
    • As a versatile chemical probe, this compound can be utilized in biochemical assays to study enzyme functions or cellular signaling pathways, contributing to a better understanding of disease mechanisms.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The thioamide group may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

N-Phenylmorpholine-4-carbothioamide

  • Structure : The phenyl group replaces the 4-methoxyphenyl substituent.
  • Molecular Formula : C₁₁H₁₄N₂OS (vs. C₁₂H₁₆N₂O₂S for the 4-methoxy derivative) .
  • Lower molecular weight (222.306 g/mol) compared to the 4-methoxy analog, which may enhance membrane permeability but reduce target binding affinity.

Adamantane-Isothiourea Hybrid Derivatives

  • Structure : Adamantane replaces the 4-methoxyphenyl group in N-(adamantan-1-yl)morpholine-4-carbothioamide derivatives .
  • Key Differences :
    • The bulky adamantane group enhances lipophilicity, likely improving blood-brain barrier penetration.
    • These derivatives exhibit broad-spectrum antibacterial activity (e.g., compounds 7b, 7d, 7e) and hypoglycemic effects in diabetic rats, surpassing the parent compound in potency .
  • Mechanistic Insight : The adamantane moiety may stabilize interactions with hydrophobic enzyme pockets, a feature absent in the 4-methoxy derivative.

N-(4-Methoxyphenyl)pentanamide

  • Structure : Replaces the morpholine-carbothioamide core with a pentanamide chain .
  • Key Differences :
    • Simplified structure with comparable anthelmintic activity to albendazole but lower toxicity.
    • The 4-methoxyphenyl group alone contributes to efficacy, suggesting its role in target binding even without the heterocyclic core .

Thiourea Derivatives (e.g., H10 and B4)

  • Structure: H10: N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide . B4: N-(2-Phenylethyl)morpholine-4-carbothioamide .
  • Key Differences :
    • H10 demonstrates 87.7% antioxidant inhibition, while B4 (morpholine derivative) shows 86.7% inhibition, highlighting the efficacy of both benzamide and morpholine scaffolds .
    • The morpholine ring in B4 may enhance hydrogen-bonding capacity compared to benzamide derivatives.

Anticancer Derivatives (Compound 40)

  • Structure : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide .
  • Key Differences :
    • Incorporates both 4-methoxyphenyl and morpholine groups, showing potent anticancer activity against multiple cell lines (HCT-1, MCF-7).
    • The sulfonyl-acetamide extension likely enhances DNA intercalation or enzyme inhibition compared to the parent carbothioamide .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Notable Activity
N-(4-Methoxyphenyl)morpholine-4-carbothioamide* ~252.3 4-Methoxyphenyl, morpholine Hypothesized antimicrobial/antioxidant
N-Phenylmorpholine-4-carbothioamide 222.306 Phenyl Unreported (structural analog)
Adamantane-isothiourea derivatives ~350–400 Adamantane Antibacterial, hypoglycemic
N-(4-Methoxyphenyl)pentanamide 221.29 Pentanamide Anthelmintic (low toxicity)
B4 (Morpholine-4-carbothioamide) ~238.3 2-Phenylethyl Antioxidant (86.7% inhibition)

*Estimated based on structural analogs.

Biological Activity

N-(4-methoxyphenyl)morpholine-4-carbothioamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Carbothioamide Group : Imparts thioamide characteristics, which are crucial for its biological activity.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • RNA Inhibition : Similar compounds have shown potential in inhibiting RNA synthesis, which can disrupt cellular processes such as transcription and translation.
  • Antimicrobial Activity : The compound exhibits promising antibacterial and antifungal properties, potentially affecting cell membrane integrity and enzyme activity in microorganisms .
  • Anticancer Effects : Research indicates that derivatives of morpholine compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting critical cellular pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The following table summarizes some key findings:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli1.0 μg/mL2.0 μg/mL
Candida albicans0.75 μg/mL1.5 μg/mL

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (breast cancer)3.5Cell cycle arrest at G2/M phase
HepG2 (liver cancer)4.0Inhibition of topoisomerase II activity

These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis and cell cycle disruption.

Case Studies

  • Antimicrobial Study : A recent study investigated the efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated strong antibacterial activity with an MIC value of 0.5 μg/mL against S. aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Anticancer Research : In a study focusing on breast cancer cells (MCF-7), this compound was found to induce significant apoptosis, leading to a reduction in cell viability with an IC50 value of 3.5 μM. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic pathway .

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemp. (°C)Yield (%)Reference
Lawesson’s reagentTHF7065–75
ThiophosgeneCH3_3CN8060–70

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H NMR: Identify aromatic protons (δ 6.8–7.4 ppm for 4-methoxyphenyl), NH (δ ~7.09 ppm), and morpholine protons (δ 3.6–3.8 ppm) .
    • 13C^{13}C NMR: Confirm thiocarbonyl (C=S) resonance at δ ~183 ppm .
  • HRMS : Verify molecular ion [M+H]+^+ with mass accuracy <2 ppm.
  • IR Spectroscopy : Detect C=S stretching (~1228 cm1^{-1}) and N–H bending (~1525 cm1^{-1}) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding motifs (e.g., chair conformation of morpholine ring ).

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Methodological Answer:
SCXRD is critical for:

  • Conformational Analysis : Determine chair vs. boat conformation of the morpholine ring (e.g., chair conformation observed in N-(4-chlorophenyl)morpholine-4-carboxamide ).
  • Intermolecular Interactions : Identify N–H⋯O/S hydrogen bonds influencing crystal packing.
  • Software Tools : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) with data collected at 100–293 K .
  • Validation : Cross-check C–C bond lengths (mean 1.52 Å) and angles against DFT-optimized geometries .

Q. Table 2: Crystallographic Parameters for Related Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)V (Å3^3)Refinement R-factor
N-(4-Cl-phenyl)morpholine-4-carboxamidePbca9.3411.1122.432325.00.044

Advanced: How does the thiourea moiety influence biological activity compared to carboxamide analogs?

Methodological Answer:

  • Electronic Effects : The C=S group increases electron density, enhancing hydrogen-bond acceptor capacity for enzyme inhibition (e.g., kinase targets).
  • Comparative Studies : Synthesize carboxamide analogs (e.g., N-(4-methoxyphenyl)morpholine-4-carboxamide ) and compare IC50_{50} values in enzyme assays.
  • Case Study : Thioamide derivatives of N-(4-methoxyphenyl)acetamide showed enhanced fungicidal activity compared to carboxamides .

Advanced: What computational strategies are suitable for modeling interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein structures (PDB) to predict binding poses. Focus on residues forming hydrogen bonds with the thiourea group.
  • MD Simulations : Perform 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.
  • QSAR Models : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like LogP and polar surface area .

Advanced: How should researchers address contradictions in spectral data across studies?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with structurally related compounds (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide ).
  • Solvent Effects : Account for deuterated solvent differences (e.g., CDCl3_3 vs. DMSO-d6_6) using solvent correction tables.
  • Crystallographic Confirmation : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) via SCXRD .

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